molecular formula C10H10ClNO6 B1229601 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate CAS No. 42855-00-5

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate

Cat. No. B1229601
CAS RN: 42855-00-5
M. Wt: 275.64 g/mol
InChI Key: RWWPKIOWBQFXEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate and related compounds have been synthesized and evaluated for specific characteristics and potential applications. For instance, the synthesis of related 4,5-dimethoxy-2-nitro derivatives has been explored for their ability to exhibit preferential toxicity towards hypoxic cells, indicating a method for targeting specific cellular environments (Shyam et al., 1999). Furthermore, the development of novel photolabile protecting groups, such as bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol from 4,5-dimethoxy-2-nitrobenzyl alcohol, highlights the compound's relevance in creating sensitive groups for controlled reactions (Kantevari et al., 2005).

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been determined through various spectroscopic and crystallographic techniques. For example, the crystal structure of a novel dihydropyridine derivative synthesized from 4,5-dimethoxy-2-nitrobenzaldehyde showcases the intricate details obtainable through X-ray diffraction, providing insights into the compound's molecular geometry and electron distribution (Maru & Shah, 2013).

Chemical Reactions and Properties

Chemical properties of this compound derivatives have been explored, particularly their photoreactivity. Studies have examined the photochemical reaction mechanisms of related compounds, revealing the electronic dynamics and the impact of substituents on their reactivity (Hashimoto et al., 2019). These insights are crucial for understanding how modifications to the compound can influence its behavior under specific conditions.

Scientific Research Applications

1. Protein Capture and Release

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is used for capturing and releasing proteins. This application involves the non-covalent capture of proteins with DMNB caging groups, followed by light-controlled traceless decaging and release for various applications (Rakauskaitė et al., 2021).

2. Photoreactivity Studies

4,5-Dimethoxy-2-nitrobenzyl acetate's electronic dynamics post π-π* excitation are studied using a sub-10 fs pulse laser. This research aids in understanding the photoreactivity mechanisms of similar compounds (Hashimoto et al., 2019).

3. Photolabile Protecting Groups

This compound acts as a photolabile protecting group for aldehydes and ketones. It demonstrates stability against acidic and basic conditions and can be cleaved smoothly upon irradiation, regenerating carbonyl compounds (Kantevari et al., 2005).

4. DNA Synthesis Applications

4,5-Dimethoxy-2-nitrobenzyl groups are utilized in the synthesis of 3'-O-caged 2'-deoxynucleoside triphosphates. These compounds are employed in light-mediated, enzyme-catalyzed, template-independent DNA synthesis, showcasing their versatility in molecular biology (Mathews et al., 2017).

5. Analytical Chemistry Applications

Caged molecules like 4,5-dimethoxy-2-nitrobenzyl groups have novel applications in analytical chemistry. They allow for controlled addition of reagents to a sample through photo-irradiation, enhancing precision in assays (Shiono et al., 2000).

Mechanism of Action

Target of Action

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate, also known as 6-Nitroveratryl chloroformate, is primarily used as a reagent for the protection of amines . The compound’s primary targets are therefore amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Mode of Action

The compound interacts with its targets (amines) by forming a protective group around them . This interaction results in the N-protection of bases in nucleotide synthesis, which is crucial for the synthesis of DNA and RNA .

Biochemical Pathways

The compound affects the biochemical pathways involved in nucleotide synthesis . By protecting the bases in these pathways, it ensures the correct assembly and integrity of nucleic acids, which are essential for the storage and transmission of genetic information .

Result of Action

The result of the compound’s action is the successful protection of amines during nucleotide synthesis . This protection is crucial for the correct formation of nucleic acids and can prevent errors in genetic information that could lead to mutations .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the compound is used, such as temperature, pH, and the presence of other substances that could react with the compound. Proper storage and handling of the compound are essential to maintain its stability and effectiveness .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

The use of “4,5-Dimethoxy-2-nitrobenzyl carbonochloridate” and similar compounds in the field of photoremovable protecting groups is a promising area of research . These compounds allow for the control of cellular chemistry and physiology in a spatiotemporal manner, which could have significant implications for biomedical applications .

properties

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)methyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO6/c1-16-8-3-6(5-18-10(11)13)7(12(14)15)4-9(8)17-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWPKIOWBQFXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)COC(=O)Cl)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195538
Record name ((Nitroveratryl)oxy)chlorocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42855-00-5
Record name ((Nitroveratryl)oxy)chlorocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042855005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((Nitroveratryl)oxy)chlorocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethoxy-2-nitrobenzyl chloroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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